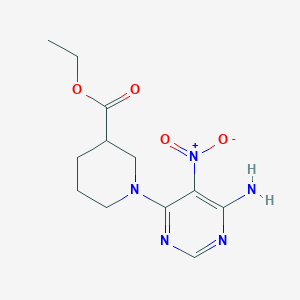

Ethyl 1-(6-amino-5-nitropyrimidin-4-yl)piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

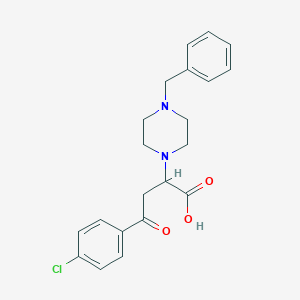

Ethyl 1-(6-amino-5-nitropyrimidin-4-yl)piperidine-3-carboxylate, commonly known as ANQX or Ethyl-ANQX, is a heterocyclic compound that attracts significant research attention due to its potential biological and physiological properties. Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of this compound is C12H17N5O4, and its molecular weight is 295.299.Scientific Research Applications

Synthesis and Potential Anticancer Properties

Ethyl 1-(6-amino-5-nitropyrimidin-4-yl)piperidine-3-carboxylate is involved in the synthesis of compounds with potential anticancer properties. Studies have shown the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derivatives of this compound, demonstrating effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Biological Properties in Piperidine Substituted Benzothiazole Derivatives

Another study focused on the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, leading to the creation of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. This compound showed significant antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Antimitotic Agents

Research on alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, closely related to this compound, revealed significant effects on cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells (Temple, Rener, Comber, & Waud, 1991).

Synthesis of Pyrano and Pyrimidines Derivatives

A study on the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines involved the use of ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate. These derivatives were converted into 8-chloro derivatives, demonstrating the chemical versatility of such compounds (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).

Purines, Pyrimidines, and Imidazoles Synthesis

In the realm of purines, pyrimidines, and imidazoles, this compound was a key compound in various synthesis reactions, leading to the creation of novel pyrrolo[3,2-d]pyrimidines and related cytokinin analogues (Gregson & Shaw, 1985).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Ethyl 1-(6-amino-5-nitropyrimidin-4-yl)piperidine-3-carboxylate, is an important task of modern organic chemistry .

Properties

IUPAC Name |

ethyl 1-(6-amino-5-nitropyrimidin-4-yl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-2-21-12(18)8-4-3-5-16(6-8)11-9(17(19)20)10(13)14-7-15-11/h7-8H,2-6H2,1H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAVWSBORIKKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2511768.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2511788.png)

![1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2511789.png)

![N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-amino-4-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B2511791.png)